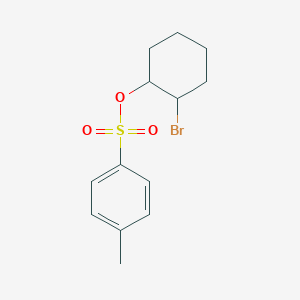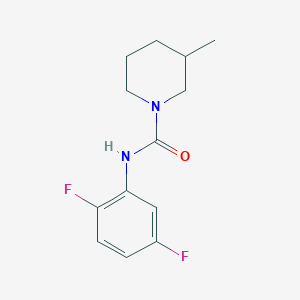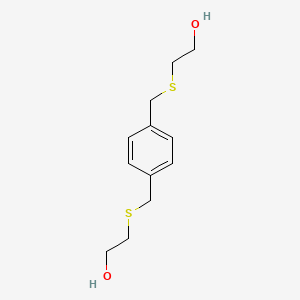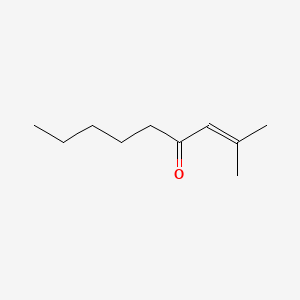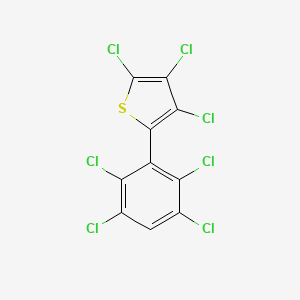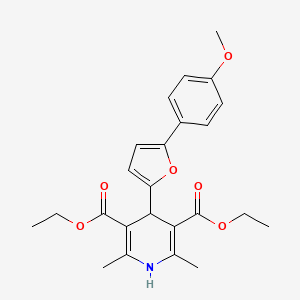![molecular formula C8H11NO2 B15075585 Methyl 7-azabicyclo[4.1.0]hept-3-ene-7-carboxylate CAS No. 412273-76-8](/img/structure/B15075585.png)
Methyl 7-azabicyclo[4.1.0]hept-3-ene-7-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 7-azabicyclo[410]hept-3-ene-7-carboxylate is a unique bicyclic compound with the molecular formula C8H11NO2 It is known for its distinctive structure, which includes a nitrogen atom within the bicyclic framework
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 7-azabicyclo[4.1.0]hept-3-ene-7-carboxylate can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the cycloisomerization of 1,6-enynes using transition metal catalysts such as platinum (II) or gold (I) can yield the desired bicyclic structure . The reaction conditions typically involve moderate temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound can be scaled up by optimizing the reaction conditions and using efficient catalysts. The process involves the careful control of temperature, pressure, and reaction time to maximize yield and purity. The use of continuous flow reactors can also enhance the efficiency of the production process .
化学反応の分析
Types of Reactions
Methyl 7-azabicyclo[4.1.0]hept-3-ene-7-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom or the carbon atoms adjacent to it.
Common Reagents and Conditions
The reactions typically require specific reagents and conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce amines or alcohols .
科学的研究の応用
Methyl 7-azabicyclo[4.1.0]hept-3-ene-7-carboxylate has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in studies involving enzyme inhibition and protein interactions.
Industry: It is used in the production of specialty chemicals and materials
作用機序
The mechanism by which Methyl 7-azabicyclo[4.1.0]hept-3-ene-7-carboxylate exerts its effects involves interactions with specific molecular targets. The nitrogen atom within the bicyclic structure can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. These interactions can modulate enzyme activity and affect cellular processes .
類似化合物との比較
Similar Compounds
Bicyclo[4.1.0]heptenes: These compounds share a similar bicyclic structure but lack the nitrogen atom.
7-Oxabicyclo[2.2.1]heptane: This compound has an oxygen atom in the bicyclic framework instead of nitrogen.
Uniqueness
Methyl 7-azabicyclo[4.1.0]hept-3-ene-7-carboxylate is unique due to the presence of the nitrogen atom within its bicyclic structure.
特性
CAS番号 |
412273-76-8 |
|---|---|
分子式 |
C8H11NO2 |
分子量 |
153.18 g/mol |
IUPAC名 |
methyl 7-azabicyclo[4.1.0]hept-3-ene-7-carboxylate |
InChI |
InChI=1S/C8H11NO2/c1-11-8(10)9-6-4-2-3-5-7(6)9/h2-3,6-7H,4-5H2,1H3 |
InChIキー |
XIKKUZSZNLGOSW-UHFFFAOYSA-N |
正規SMILES |
COC(=O)N1C2C1CC=CC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



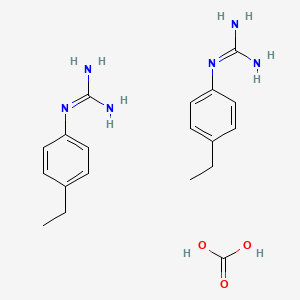


![1,2,3,4,6,7,11b,12-Octahydro-13h-isoquino[2,1-a]quinolin-13-one](/img/structure/B15075523.png)
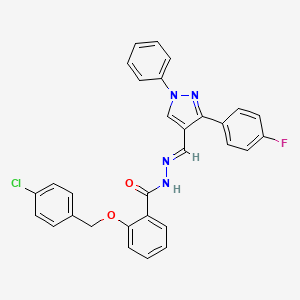
![1,6-Ethenocyclopenta[cd]pentaleno[2,1,6-gha]pentalene,1,1a,3a,3b,5a,5b,6,6a,6b,6c-decahydro-](/img/structure/B15075536.png)

